3-Benzylidene-6-(4'-methoxybenzylidene)piperazine-2,5-dione
3-Benzylidene-6-(4'-methoxybenzylidene)piperazine-2,5-dione
XR 334 is a biochemical.
Brand Name:
Vulcanchem
CAS No.:
74720-35-7
VCID:
VC0547395
InChI:
InChI=1S/C19H16N2O3/c1-24-15-9-7-14(8-10-15)12-17-19(23)20-16(18(22)21-17)11-13-5-3-2-4-6-13/h2-12H,1H3,(H,20,23)(H,21,22)/b16-11-,17-12-
SMILES:
COC1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2
Molecular Formula:
C19H16N2O3
Molecular Weight:
320.3 g/mol
3-Benzylidene-6-(4'-methoxybenzylidene)piperazine-2,5-dione
CAS No.: 74720-35-7
Inhibitors
VCID: VC0547395
Molecular Formula: C19H16N2O3
Molecular Weight: 320.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 74720-35-7 |
---|---|
Product Name | 3-Benzylidene-6-(4'-methoxybenzylidene)piperazine-2,5-dione |
Molecular Formula | C19H16N2O3 |
Molecular Weight | 320.3 g/mol |
IUPAC Name | (3Z,6Z)-3-benzylidene-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione |
Standard InChI | InChI=1S/C19H16N2O3/c1-24-15-9-7-14(8-10-15)12-17-19(23)20-16(18(22)21-17)11-13-5-3-2-4-6-13/h2-12H,1H3,(H,20,23)(H,21,22)/b16-11-,17-12- |
Standard InChIKey | QMUALMJMQXNBIA-LSQIQBGYSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)/C=C\2/C(=O)N/C(=C\C3=CC=CC=C3)/C(=O)N2 |
SMILES | COC1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 |
Canonical SMILES | COC1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 |
Appearance | Solid powder |
Description | XR 334 is a biochemical. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 3-benzylidene-6-(4'-methoxybenzylidene)piperazine-2,5-dione XR 334 XR-334 XR334 |
Reference | 1: Ochoa JL, Bray WM, Lokey RS, Linington RG. Phenotype-Guided Natural Products Discovery Using Cytological Profiling. J Nat Prod. 2015 Sep 25;78(9):2242-8. doi: 10.1021/acs.jnatprod.5b00455. Epub 2015 Aug 21. PubMed PMID: 26292657. 2: Giessen TW, von Tesmar AM, Marahiel MA. Insights into the generation of structural diversity in a tRNA-dependent pathway for highly modified bioactive cyclic dipeptides. Chem Biol. 2013 Jun 20;20(6):828-38. doi: 10.1016/j.chembiol.2013.04.017. PubMed PMID: 23790493. 3: Bryans J, Charlton P, Chicarelli-Robinson I, Collins M, Faint R, Latham C, Shaw I, Trew S. Inhibition of plasminogen activator inhibitor-1 activity by two diketopiperazines, XR330 and XR334 produced by Streptomyces sp. J Antibiot (Tokyo). 1996 Oct;49(10):1014-21. PubMed PMID: 8968395. 4: Charlton PA, Faint RW, Bent F, Bryans J, Chicarelli-Robinson I, Mackie I, Machin S, Bevan P. Evaluation of a low molecular weight modulator of human plasminogen activator inhibitor-1 activity. Thromb Haemost. 1996 May;75(5):808-15. PubMed PMID: 8725728. |
PubChem Compound | 9797139 |
Last Modified | Nov 11 2021 |
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